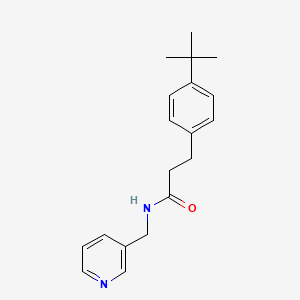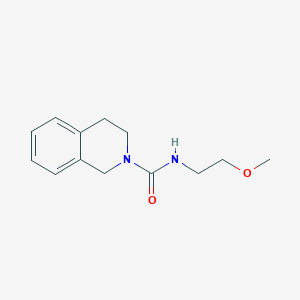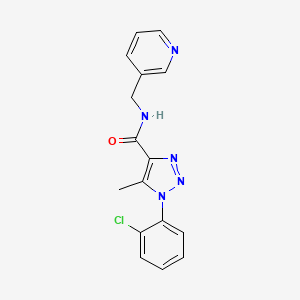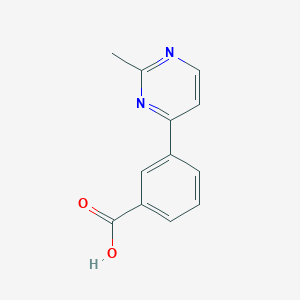
3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide
Übersicht
Beschreibung
3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical component of B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies.
Wirkmechanismus
3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide binds irreversibly to BTK, inhibiting its activity and preventing downstream signaling events. This leads to decreased activation of the NF-κB and AKT pathways, which are critical for B-cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its effects on B-cell signaling, 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide has been shown to inhibit the activity of other kinases, including ITK and Tec. This may contribute to its broader activity against B-cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide is its specificity for BTK, which reduces the risk of off-target effects. However, its irreversible binding to BTK may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide. These include:
1. Combination therapy: 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide may be effective in combination with other targeted therapies or chemotherapy agents.
2. Biomarker identification: Identifying biomarkers that predict response to 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide could help to select patients who are most likely to benefit from treatment.
3. Resistance mechanisms: Understanding the mechanisms of resistance to 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide could help to develop strategies to overcome resistance and improve treatment outcomes.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide in patients with B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these models, 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide has been shown to inhibit BTK-mediated signaling, resulting in decreased proliferation and survival of malignant B cells.
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-19(2,3)17-9-6-15(7-10-17)8-11-18(22)21-14-16-5-4-12-20-13-16/h4-7,9-10,12-13H,8,11,14H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGFWBNMUCPEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-(5-chloro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439133.png)
![7-benzyl-1,3-dimethyl-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4439140.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B4439156.png)
![N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4439164.png)
![3-methyl-N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439176.png)

![5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4439191.png)


![[4-(2-tert-butylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4439198.png)
![N,2-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439203.png)


![2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439229.png)